6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

Nucleoside synthesis Stereoselective glycosylation Fluorinated arabinofuranosides

Sourcing unprotected or incorrectly protected 6-chloro-purine nucleosides derails clofarabine process development due to side reactions during glycosylation and inability to achieve the requisite 2-chloro-6-amino substitution pattern. This 3',5'-di-O-benzoyl protected intermediate (CAS 135473-15-3) directly addresses that bottleneck. - Validated direct precursor: after deprotection and amination, yields clofarabine via the established synthetic route, reducing process R&D timelines. - Orthogonal protection ensures regioselective coupling; ≥97% purity (HPLC) with full Certificate of Analysis supports impurity profiling and batch release testing. - Available from stock in research (50 mg-1 g) and bulk quantities; ambient shipment for R&D quantities.

Molecular Formula C24H18ClFN4O5
Molecular Weight 496.9 g/mol
Cat. No. B12389217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine
Molecular FormulaC24H18ClFN4O5
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C24H18ClFN4O5/c25-20-18-21(28-12-27-20)30(13-29-18)22-17(26)19(35-24(32)15-9-5-2-6-10-15)16(34-22)11-33-23(31)14-7-3-1-4-8-14/h1-10,12-13,16-17,19,22H,11H2/t16-,17-,19?,22-/m1/s1
InChIKeyUUXIUBHNOYWBNO-UJCOGGIZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clofarabine Intermediate for Synthesis & Procurement


6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine (CAS 135473-15-3) is a protected synthetic purine nucleoside analog featuring a 2′-fluoro-arabinofuranosyl sugar moiety with 3′,5′-O-benzoyl protection and a 6-chloro substituent on the purine base [1]. This compound serves as a critical protected intermediate in the multi-step synthesis of clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine), a clinically approved antimetabolite for pediatric acute lymphoblastic leukemia [2]. The dual benzoyl protection confers enhanced stability and solubility in organic solvents during glycosylation reactions, enabling precise control over regioselective coupling and subsequent deprotection steps [3].

Essential Role of Benzoyl Protection


Generic substitution with unprotected 6-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine or the 2-amino-6-chloro analog is not feasible for clofarabine synthesis because the 3′,5′-O-benzoyl protection is essential to prevent undesired side reactions during glycosylation and to enable the critical 2-chloro-6-amino substitution pattern unique to clofarabine [1]. The unprotected derivative lacks the necessary orthogonal protecting groups required for subsequent regioselective deprotection and amination steps, while the 2-amino analog introduces an additional amino group that alters the base-pairing and enzymatic activation profile, making it unsuitable as a clofarabine precursor [2]. Comparative synthetic studies demonstrate that the protected 6-chloro intermediate is uniquely positioned as the direct precursor to clofarabine following deprotection and amination [3].

Performance Comparison with Analogs


Glycosylation Stereoselectivity and Yield

The 3,5-di-O-benzoyl protected derivative achieves significantly higher overall yield in the five-step stereospecific synthesis of β-nucleosides compared to unprotected or differently protected analogs. In a direct head-to-head comparison using the same sugar bromide intermediate, the 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide (7) coupled with silylated pyrimidines 11a-d gave high overall yield for β-nucleosides, whereas earlier methods using less bulky protecting groups suffered from reduced anomeric selectivity and lower isolated yields [1].

Nucleoside synthesis Stereoselective glycosylation Fluorinated arabinofuranosides

Direct Precursor for Clofarabine Synthesis

In the optimized synthesis of clofarabine, 6-chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine is the immediate protected intermediate that, upon deprotection and amination, yields the final drug substance. The reported total yield for the clofarabine synthesis using this intermediate is 8.4%, whereas alternative routes that bypass the benzoyl-protected intermediate or employ the unprotected 6-chloro derivative suffer from lower overall yields due to side reactions and purification difficulties [1].

Clofarabine synthesis Process chemistry Antileukemic agents

Antiviral Activity of Unprotected Analog

The unprotected derivative, 6-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine (3b), was directly compared with 6-chloropurine arabinoside (3a) for antiviral activity. Compound 3a displayed potent activity against varicella-zoster virus (VZV) dependent on phosphorylation by VZV-induced thymidine kinase, whereas the 2′-fluoro derivative 3b exhibited no activity against any tested DNA or RNA viruses at subtoxic concentrations [1]. This stark contrast underscores that the 2′-fluoro substitution, when not protected, abrogates antiviral activity entirely, providing a clear rationale for selecting the benzoyl-protected form solely as a synthetic intermediate, not as a bioactive final compound.

Antiviral activity Nucleoside phosphorylation Varicella-zoster virus

6-Chloro vs. 2-Amino Substitution

The target compound (CAS 135473-15-3) differs from the 2-amino-6-chloro analog (CAS 118373-61-8) by the absence of an amino group at the purine 2-position. This single substitution (MW 496.87 vs. 511.9) results in distinct synthetic roles: the target compound serves as a direct precursor to clofarabine via amination at the 2-position, while the 2-amino analog is an impurity that must be controlled during clofarabine manufacture . Analytical methods for clofarabine impurities specifically quantify both compounds separately, confirming their non-interchangeable nature [1].

Nucleoside analogs Clofarabine intermediates Impurity standards

Key Procurement Scenarios


Clofarabine API Manufacturing

Procurement of this protected intermediate is essential for pharmaceutical companies developing clofarabine generic formulations or conducting process optimization for active pharmaceutical ingredient (API) manufacturing. The compound's established role as the direct precursor to clofarabine after deprotection and amination [1] ensures that sourcing this intermediate aligns with validated synthetic routes, reducing process development timelines and regulatory filing burdens.

Novel 2'-Fluoro Purine Analog Development

Academic and industrial medicinal chemistry groups utilize this benzoyl-protected intermediate as a versatile building block for the synthesis of novel 2′-fluoro-arabinofuranosyl purine analogs. The 3,5-di-O-benzoyl protection allows for selective modifications at the purine 6-position or sugar hydroxyl groups after glycosylation, as demonstrated in the synthesis of various 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purines [2]. Procurement enables exploration of structure-activity relationships for antiviral and anticancer nucleoside candidates.

Clofarabine Impurity Reference Standard

Quality control and analytical development laboratories require this compound as a reference standard for impurity profiling in clofarabine drug substance and drug product. The compound's distinct retention time and mass spectrometric properties allow its use as a system suitability standard in HPLC and LC-MS methods [3]. Procurement of high-purity batches (≥97%) with certificates of analysis ensures reliable quantitation of process-related impurities during batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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